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molecular formula C12H11NO4 B8489984 Ethyl 3,4-dihydroxybenzylidenecyanoacetate

Ethyl 3,4-dihydroxybenzylidenecyanoacetate

Cat. No. B8489984
M. Wt: 233.22 g/mol
InChI Key: RAHIHNWEZPLHGV-UHFFFAOYSA-N
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Patent
US05063243

Procedure details

To a solution of 3,4-dihydroxybenzaldehyde (2.0 g, 14.5 mmol) in ethanol (10 ml) were added ethyl cyanoacetate (1.6 g, 14.5 mmol) and piperidine (3 drops) and the resulting reaction was allowed to proceed for 20 hours at room temperature. Water was then added to the reaction mixture, and the precipitated crystalline was filtered off and recrystallized from ethanol-water to yield the titled compound (2.3 g, 9.9 mmol). Alternatively, the reaction may be conducted in a benzene solution under refluxing conditions. Compound Nos. 2 to 6 were provided in a similar manner.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=O.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].O>C(O)C.N1CCCCC1>[C:11]([C:13](=[CH:5][C:4]1[CH:7]=[CH:8][C:9]([OH:10])=[C:2]([OH:1])[CH:3]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
1.6 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction
FILTRATION
Type
FILTRATION
Details
the precipitated crystalline was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=CC1=CC(=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.9 mmol
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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